4-fluorobenzaldehyde (4-fluorobenzylidene)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

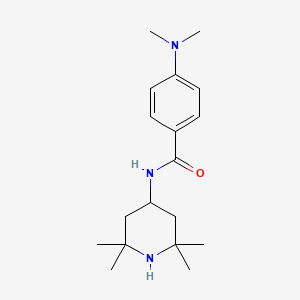

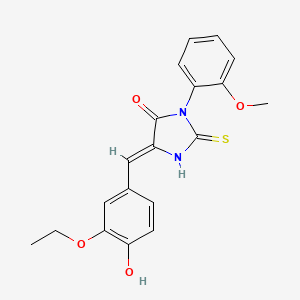

4-Fluorobenzaldehyde (4-fluorobenzylidene)hydrazone and its derivatives are of interest due to their diverse chemical properties and potential applications in various fields. These compounds have been synthesized and characterized to understand their molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of fluoro-containing hydrazones involves the reaction of 4-fluorobenzaldehyde with substituted benzohydrazides, producing compounds with chloro- and nitro-substitutions. These synthesis processes are characterized by techniques such as IR and 1H NMR spectra, and X-ray single crystal determination to confirm the structure of the synthesized compounds (Zhao, Xue, & Liu, 2023).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in understanding the molecular structure of these compounds, providing insights into their crystal structures and confirming the presence of fluoro groups and hydrazone linkages in the molecules (Ferrari et al., 2000).

Chemical Reactions and Properties

4-Fluorobenzaldehyde (4-fluorobenzylidene)hydrazone compounds undergo various chemical reactions, including nucleophilic substitution and condensation reactions, to form a wide range of derivatives. These reactions are influenced by the presence of the fluoro group and the hydrazone linkage, impacting the reactivity and chemical behavior of the compounds (Nurkenov et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure, are closely examined through X-ray diffraction, revealing their solid-state configurations and providing insights into their stability and intermolecular interactions (Wang, You, & Wang, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding modes, are studied through various techniques, including docking simulations. These studies help in understanding the interaction of these compounds with biological targets and their potential inhibitory activities (Zhao, Xue, & Liu, 2023).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Hydrazones derived from benzaldehydes, including 4-fluorobenzaldehyde, are synthesized through condensation reactions with various hydrazides. These compounds are characterized for their structural properties using methods such as X-ray diffraction, IR, UV-Vis, and NMR spectroscopy. The dihedral angles between benzene rings, hydrogen bonding, and crystalline structures are key focuses of these studies, providing insights into the molecular geometry and potential applications of these compounds in material science and molecular engineering (Chunbao Tang, 2010).

Photophysics and Photochemistry

The photophysics and photochemistry of hydrazones, including derivatives of 4-fluorobenzaldehyde, have been explored. Studies using laser flash techniques and fluorescence spectroscopy reveal insights into the photochromic mechanisms, including isomerization and intramolecular proton transfer. These findings are significant for the development of photoresponsive materials and applications in optical storage and switches (R. Becker & F. Chagneau, 1992).

Antimicrobial Activity

Hydrazone compounds derived from 4-fluorobenzaldehyde have been evaluated for their antibacterial activities. The synthesis of these compounds involves condensation with different hydrazides, followed by characterization and biological activity assays. Such studies highlight the potential of these hydrazones in developing new antibacterial agents (Guozhen He & L. Xue, 2021).

Chemical Transformations and Reactions

Research has shown the versatility of 4-fluorobenzaldehyde in nucleophilic substitution reactions and its ability to form hydrazones with various hydrazides. These studies contribute to the broader understanding of chemical reactions and compound synthesis, offering pathways for creating a wide range of derivatives for further application in organic chemistry and materials science (O. Nurkenov et al., 2013).

Applications in Polymer Science

The synthesis of fluorinated microporous polyaminals using 4-fluorobenzaldehyde demonstrates its utility in creating materials with high CO2 adsorption capacities. These materials are significant for environmental applications, such as carbon capture and storage, showcasing the potential of 4-fluorobenzaldehyde derivatives in contributing to sustainability efforts (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Safety and Hazards

The safety data sheet for 4-fluorobenzaldehyde suggests that it is a combustible liquid and harmful if swallowed. It can cause serious eye irritation . Users are advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and take precautionary measures against static discharges .

Propriétés

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTBHQBRLYYAGY-BEQMOXJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)